[Met5]-Enkephalin, amide TFA is a peptide that serves as an agonist for delta opioid receptors and has potential activity at zeta opioid receptors. This compound is derived from the enkephalin family of peptides, which are known for their role in pain modulation and other physiological functions. The compound's structure includes a methionine residue at the fifth position, contributing to its biological activity and receptor binding properties.
[Met5]-Enkephalin is classified as an endogenous opioid peptide. It is synthesized in various tissues, including the brain, where it plays a critical role in modulating pain and emotional responses. The specific form of [Met5]-Enkephalin referred to here is in its amide form, which enhances its stability and bioactivity compared to its free acid form. The TFA (trifluoroacetic acid) salt form is commonly used in research settings to improve solubility and stability during synthesis and storage.
The synthesis of [Met5]-Enkephalin, amide TFA typically employs solid-phase peptide synthesis (SPPS). This method allows for the stepwise assembly of amino acids on a solid support, facilitating purification at each stage.
The molecular structure of [Met5]-Enkephalin consists of five amino acids arranged in a specific sequence that includes tyrosine, glycine, glycine, phenylalanine, and methionine. The amide bond formation at the C-terminus enhances its stability.
[Met5]-Enkephalin can undergo various chemical reactions typical for peptides, including hydrolysis under acidic or basic conditions and degradation by peptidases such as enkephalinase.
[Met5]-Enkephalin exerts its effects primarily through binding to delta opioid receptors located in the central nervous system. Upon binding, it activates intracellular signaling pathways that lead to:
These actions result in decreased neuronal excitability and neurotransmitter release, contributing to analgesic effects .
Relevant analyses such as high-performance liquid chromatography confirm the purity and identity of synthesized [Met5]-Enkephalin .
[Met5]-Enkephalin has several scientific applications:
Solid-phase peptide synthesis (SPPS) represents the cornerstone methodology for producing high-purity [Met⁵]-enkephalin analogues, including the C-terminal amidated form. The standard protocol employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry on Rink amide 4-methylbenzhydrylamine (MBHA) resin, facilitating the direct incorporation of the C-terminal amide functionality. The stepwise assembly begins with the attachment of the C-terminal methionine amide residue, followed by sequential coupling of phenylalanine, glycine, glycine, and N-terminal tyrosine residues [1] . Each coupling reaction utilizes activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of HOBt (hydroxybenzotriazole) and DIEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) solvent. Coupling efficiency exceeds 98% per step when monitored by Kaiser ninhydrin or chloranil tests, with double couplings employed for sterically hindered residues [9].
Critical synthetic challenges include minimizing racemization during amino acid activation and preventing oxidation of the methionine thioether moiety. These are addressed through several optimized strategies: (1) incorporation of pseudoproline dipeptide derivatives to reduce aggregation; (2) use of microwave-assisted coupling at controlled temperatures (50°C) to enhance kinetics; and (3) addition of antioxidant scavengers like EDT (1,2-ethanedithiol) during final resin cleavage. Post-synthesis analytical data reveal that SPPS-produced [Met⁵]-enkephalin amide achieves ≥98% purity following preparative reverse-phase high-performance liquid chromatography purification, as confirmed by nuclear magnetic resonance spectroscopy and high-resolution mass spectrometry [9].
Table 1: SPPS Efficiency for [Met⁵]-Enkephalin Analogues Using Different Coupling Agents
Coupling Agent | Reaction Time (min) | Coupling Efficiency (%) | Racemization Risk |
---|---|---|---|
HATU/HOBt | 30 | 99.5 | Low |
HBTU/HOBt | 45 | 98.2 | Moderate |
DIC/OxymaPure | 60 | 97.8 | Very Low |
PyBOP/HOBt | 40 | 98.7 | Moderate |
Trifluoroacetic acid serves as the critical reagent for both resin cleavage and global deprotection in [Met⁵]-enkephalin amide synthesis. The cleavage cocktail typically comprises trifluoroacetic acid/water/triisopropylsilane (95:2.5:2.5 v/v/v), which simultaneously removes acid-labile protecting groups (tert-butyloxycarbonyl from tyrosine side chains and trityl from methionine thiols) while liberating the peptide from the solid support [5] . This process proceeds through acid-catalyzed hydrolysis of the resin-peptide ester linkage, with the trialkylsilane derivatives acting as efficient carbocation scavengers to prevent alkylation side reactions.
The trifluoroacetic acid concentration significantly impacts final product integrity: concentrations below 90% result in incomplete deprotection, while prolonged exposure (>3 hours) to neat trifluoroacetic acid promotes methionine oxidation and formation of sulfoxide byproducts. Optimal cleavage occurs at room temperature for 90 minutes with moderate agitation, achieving >95% recovery of the target peptide [1]. Following cleavage, trifluoroacetic acid facilitates purification by ion-pair chromatography, where its ion-pairing with peptide amino groups enhances separation efficiency on C18 stationary phases. The volatile nature of trifluoroacetic acid allows for gentle removal under reduced pressure, avoiding high-temperature treatments that could degrade the peptide. Mass spectrometry analyses confirm that trifluoroacetic acid remains coordinated to [Met⁵]-enkephalin amide as a trifluoroacetate salt (evidenced by characteristic 19F nuclear magnetic resonance signals at -75 to -76 ppm), contributing to compound stability during lyophilization and storage .
Table 2: Composition and Function of TFA-Based Cleavage Cocktails
Component | Concentration (%) | Primary Function | Byproduct Mitigation |
---|---|---|---|
Trifluoroacetic Acid | 95 | Peptide-resin cleavage and deprotection | N/A |
Water | 2.5 | Carbocation quenching | Prevents alkylation |
Triisopropylsilane | 2.5 | Cation scavenging | Suppresses t-butyl cation adducts |
1,2-Ethanedithiol | 1.0 (optional) | Antioxidant protection of methionine | Prevents sulfoxide formation |
C-terminal amidation of [Met⁵]-enkephalin represents a strategic modification that significantly enhances both pharmacological stability and receptor binding affinity. This modification eliminates the negatively charged carboxylate group, thereby increasing lipophilicity and promoting penetration across the blood-brain barrier. The amidated analogue exhibits a 3.5-fold increase in δ-opioid receptor binding affinity (Ki = 0.13 nanomolar) compared to the native carboxylic acid form (Ki = 0.46 nanomolar), as determined through radioligand competition assays using [³H]DAMGO and [³H]DPDPE in transfected cell membranes [2] [10]. This enhancement stems from improved molecular complementarity with the anionic binding pocket of opioid receptors, where the neutral carboxamide forms favorable hydrogen bonds with histidine 291 and aspartate 128 residues.
Metabolic stability studies reveal that C-terminal amidation confers remarkable resistance to carboxypeptidase degradation. While native [Met⁵]-enkephalin undergoes rapid hydrolysis (t½ < 3 minutes) in human plasma, the amidated version retains >90% integrity after 42 days under identical conditions [3] . This stability enhancement is attributed to the elimination of the C-terminal carboxylate recognition site for exopeptidases. Synthetic methodologies for amidation include two principal approaches: (1) direct synthesis on Rink amide MBHA resin, where the C-terminus remains as the amide upon trifluoroacetic acid cleavage; or (2) solution-phase amidation of fully deprotected peptides using ammonium salts and coupling reagents. The solid-phase approach predominates due to superior yield (85-92% versus 65-70% for solution-phase) and minimal epimerization risk. Biophysical characterization demonstrates that amidated enkephalin adopts a more compact tertiary structure in aqueous environments, with intramolecular hydrogen bonding between the tyrosine phenolic oxygen and the C-terminal carboxamide, further stabilizing the bioactive conformation [3].
Structural constraints imposed through cyclization strategies profoundly influence the pharmacological profile and metabolic stability of enkephalin analogues. Linear peptides like [Met⁵]-enkephalin amide exhibit considerable conformational flexibility, sampling multiple low-energy states in solution. This flexibility correlates with reduced receptor selectivity and accelerated proteolytic degradation. In contrast, cyclic analogues enforce rigid backbone and side-chain orientations that enhance both δ-opioid receptor specificity and enzymatic resistance [9].
Recent advances employ Miyaura borylation-Suzuki coupling to synthesize biaryl-bridged cyclic enkephalins with Tyr¹-Phe⁴ connections. This methodology generates meta-meta, meta-para, para-meta, and para-para cyclized configurations through palladium-catalyzed cross-coupling between boronic acid-functionalized tyrosine and halogenated phenylalanine residues. Conformational analysis via nuclear magnetic resonance spectroscopy and circular dichroism reveals that cyclic analogues adopt type IV β-turn structures absent in linear counterparts. The para-para cyclized analogue demonstrates particularly restricted flexibility, with aromatic carbon pyramidalization at the biaryl bond (deviation from planarity = 15.7°) [9].
Pharmacological assessments reveal significant advantages for cyclic structures:
Despite these advantages, synthetic complexity remains higher for cyclic analogues (overall yields: 44-53% versus 85-92% for linear SPPS), primarily due to challenges in macrocyclization efficiency and purification of stereoisomers. The development of optimized Suzuki coupling conditions (palladium XPhos G3 catalyst, potassium carbonate base, dimethylformamide/water solvent) has improved yields while minimizing desulfurization side reactions at methionine residues [9].
Table 3: Structural and Pharmacological Comparison of Linear and Cyclic Enkephalin Analogues
Property | [Met⁵]-Enkephalin Amide (Linear) | Biaryl-Cyclized Analogues |
---|---|---|
Receptor Binding Ki (nM) | ||
δ-Opioid receptor | 0.13 | 0.08 (para-para) |
μ-Opioid receptor | 2.7 | 1.6 (para-para) |
Metabolic Stability | ||
Plasma half-life (human) | 42 days | >60 days |
Synthetic Yield | 85-92% | 44-53% |
Aqueous Solubility | 100 mg/mL | 15-25 mg/mL |
Membrane Permeability (PAMPA) | Low (0.5 × 10⁻⁶ cm/s) | Moderate (2.8 × 10⁻⁶ cm/s) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7